molecular formula C27H40O7 B1251637 Hongdoushan B

Hongdoushan B

Cat. No. B1251637
M. Wt: 476.6 g/mol
InChI Key: CIQZPTJELMJHRG-ZNQIWVDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hongdoushan B is a natural product found in Taxus wallichiana with data available.

Scientific Research Applications

1. Bioactive Component Analysis

The compound Hongdoushan capsule (CHC), which includes Hongdoushan B, is used in treating cancers like ovarian and breast cancer and in enhancing body immunity. A study by Zhu et al. (2014) developed a high-performance liquid chromatography method with a photodiode array detector to determine simultaneously 10 bioactive components in CHC. This method facilitates quality control of CHC by enabling the determination of these bioactive components in a single run (Zhu et al., 2014).

2. Antiproliferative Activity

Hongdoushans A-C, isolated from the wood of Taxus yunnanensis which includes Hongdoushan B, were evaluated for their antiproliferative activity toward murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines. These studies highlight the potential of Hongdoushan B and related compounds in cancer research and treatment (Banskota et al., 2002).

properties

Product Name

Hongdoushan B

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] propanoate

InChI

InChI=1S/C27H40O7/c1-9-21(31)34-20-12-14(2)22-18(30)13-27(8)11-10-19(32-16(4)28)15(3)23(27)25(33-17(5)29)24(20)26(22,6)7/h18-20,23-25,30H,3,9-13H2,1-2,4-8H3/t18-,19-,20-,23-,24-,25-,27-/m0/s1

InChI Key

CIQZPTJELMJHRG-ZNQIWVDCSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

Canonical SMILES

CCC(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

synonyms

hongdoushan B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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